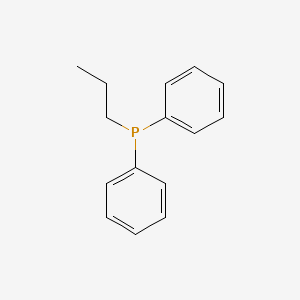

Diphenylpropylphosphine

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

diphenyl(propyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17P/c1-2-13-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAXGWYDSLJUQLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCP(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30997873 | |

| Record name | Diphenyl(propyl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30997873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7650-84-2 | |

| Record name | Diphenylpropylphosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7650-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphine, diphenylpropyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007650842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenyl(propyl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30997873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenylpropylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.734 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Diphenylpropylphosphine

Introduction

Diphenylpropylphosphine [(CH₃CH₂CH₂)(C₆H₅)₂P] is a tertiary phosphine that serves as a valuable ligand in organometallic chemistry and catalysis. Its unique combination of steric and electronic properties, derived from the presence of both alkyl and aryl substituents on the phosphorus atom, makes it a versatile tool for researchers in organic synthesis and materials science. This guide provides a comprehensive overview of the synthetic protocols for preparing this compound, grounded in established chemical principles and supported by practical, field-proven insights. The methodologies detailed herein are designed to be self-validating, ensuring both reliability and reproducibility for researchers, scientists, and drug development professionals.

Tertiary phosphines are a critical class of ligands in coordination chemistry and homogeneous catalysis due to the tunability of their electronic and steric properties.[1] By modifying the organic groups attached to the phosphorus atom, ligands can be tailored to enhance the activity, selectivity, and stability of metal catalysts in a wide array of chemical transformations.[1] These transformations are fundamental to modern organic synthesis and include industrially significant processes such as hydroformylation, hydrogenation, and palladium-catalyzed cross-coupling reactions.[1]

This guide will focus on two primary and robust synthetic routes to this compound: the Grignard reaction and the alkylation of diphenylphosphine. Each method will be presented with a detailed, step-by-step protocol, an explanation of the underlying chemical principles, and essential safety considerations.

Mechanistic Overview: Key Synthetic Strategies

The synthesis of this compound primarily relies on the formation of a phosphorus-carbon bond. The two most common and effective strategies to achieve this are nucleophilic attack by a carbon-based nucleophile on an electrophilic phosphorus center, or nucleophilic attack by a phosphorus-based nucleophile on an electrophilic carbon center.

The Grignard Reaction Approach

The Grignard reaction is a cornerstone of organometallic chemistry and provides a reliable method for the synthesis of tertiary phosphines.[2] This approach involves the reaction of a Grignard reagent, in this case, propylmagnesium bromide (CH₃CH₂CH₂MgBr), with an electrophilic phosphorus halide, such as chlorodiphenylphosphine ((C₆H₅)₂PCl).[3] The highly nucleophilic propyl group of the Grignard reagent attacks the electrophilic phosphorus atom, displacing the chloride leaving group to form the desired P-C bond.

Alkylation of Diphenylphosphine

An alternative and equally effective strategy is the alkylation of diphenylphosphine ((C₆H₅)₂PH) or its corresponding phosphide anion.[4] In this method, diphenylphosphine is first deprotonated by a strong base, such as an organolithium reagent (e.g., n-butyllithium), to generate the highly nucleophilic lithium diphenylphosphide ((C₆H₅)₂PLi). This phosphide then reacts with an alkyl halide, such as 1-bromopropane, in a classic SN2 reaction to form this compound.[5]

Visualizing the Synthetic Pathways

The following diagrams illustrate the two primary synthetic routes to this compound.

Caption: Primary synthetic routes to this compound.

Experimental Protocols

Safety First: Organophosphorus compounds, especially phosphines, are toxic and should be handled with extreme care in a well-ventilated fume hood.[6] They are also susceptible to oxidation, so all reactions should be performed under an inert atmosphere (e.g., nitrogen or argon).[7] Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Protocol 1: Synthesis via Grignard Reaction

This protocol details the synthesis of this compound from chlorodiphenylphosphine and propylmagnesium bromide.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Chlorodiphenylphosphine | (C₆H₅)₂PCl | 220.65 | 11.03 g | 50 |

| Magnesium turnings | Mg | 24.31 | 1.46 g | 60 |

| 1-Bromopropane | CH₃CH₂CH₂Br | 122.99 | 7.38 g (5.4 mL) | 60 |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 150 mL | - |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL | - |

| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | 50 mL | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - |

Step-by-Step Procedure

-

Preparation of the Grignard Reagent:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Place the magnesium turnings in the flask and add a small crystal of iodine to initiate the reaction.

-

Add 20 mL of anhydrous diethyl ether to the flask.

-

In the dropping funnel, prepare a solution of 1-bromopropane in 30 mL of anhydrous diethyl ether.

-

Add a small portion of the 1-bromopropane solution to the magnesium turnings. The reaction should start, as indicated by bubbling and a gentle reflux. If the reaction does not start, gently warm the flask.

-

Once the reaction has initiated, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Cool the resulting gray solution to room temperature.

-

-

Reaction with Chlorodiphenylphosphine:

-

In a separate flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve chlorodiphenylphosphine in 50 mL of anhydrous THF.

-

Cool the chlorodiphenylphosphine solution to 0 °C in an ice bath.

-

Slowly add the freshly prepared propylmagnesium bromide solution to the chlorodiphenylphosphine solution via a cannula or dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation to yield a colorless liquid.

-

Protocol 2: Synthesis via Alkylation of Diphenylphosphine

This protocol details the synthesis of this compound from diphenylphosphine and 1-bromopropane.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Diphenylphosphine | (C₆H₅)₂PH | 186.19 | 9.31 g | 50 |

| n-Butyllithium (2.5 M in hexanes) | n-BuLi | 64.06 | 22 mL | 55 |

| 1-Bromopropane | CH₃CH₂CH₂Br | 122.99 | 6.76 g (4.9 mL) | 55 |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 150 mL | - |

| Degassed Water | H₂O | 18.02 | 50 mL | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - |

Step-by-Step Procedure

-

Formation of Lithium Diphenylphosphide:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet.

-

Dissolve diphenylphosphine in 100 mL of anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium dropwise to the diphenylphosphine solution. A color change to deep red or orange indicates the formation of the lithium diphenylphosphide anion.

-

Stir the mixture at -78 °C for 30 minutes.

-

-

Alkylation Reaction:

-

In the dropping funnel, prepare a solution of 1-bromopropane in 20 mL of anhydrous THF.

-

Add the 1-bromopropane solution dropwise to the lithium diphenylphosphide solution at -78 °C. The color of the solution should fade.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of degassed water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

Purify the resulting oil by vacuum distillation to obtain pure this compound.

-

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to the propyl group (triplet for CH₃, multiplet for the two CH₂ groups) and the phenyl groups (multiplets in the aromatic region). |

| ³¹P NMR | A single peak characteristic of a tertiary phosphine, typically in the range of -15 to -25 ppm (relative to 85% H₃PO₄).[8] |

| ¹³C NMR | Resonances for the three distinct carbons of the propyl group and the carbons of the two phenyl rings. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (228.27 g/mol ).[9] |

Safety and Handling of Phosphines

Phosphines are a class of organophosphorus compounds that require careful handling due to their toxicity and reactivity.

-

Toxicity: Phosphines are toxic by inhalation, ingestion, and skin contact.[6] They can cause respiratory irritation, central nervous system depression, and damage to the liver and kidneys.[6] Always work in a well-ventilated fume hood and wear appropriate PPE.

-

Air Sensitivity: Many phosphines, including this compound, are susceptible to oxidation by air.[7] The corresponding phosphine oxide can be formed, which may interfere with subsequent reactions. Therefore, it is crucial to handle phosphines under an inert atmosphere.

-

Waste Disposal: Phosphine waste should be treated with an oxidizing agent, such as a solution of calcium hypochlorite or potassium permanganate, before disposal according to institutional guidelines.

Conclusion

The synthesis of this compound can be reliably achieved through either the Grignard reaction or the alkylation of diphenylphosphine. The choice of method may depend on the availability of starting materials and the specific requirements of the researcher. The Grignard approach, utilizing chlorodiphenylphosphine, is a robust method for forming the P-C bond.[3] The alkylation of diphenylphosphine offers an alternative route that is also highly effective.[4] Both protocols, when executed with care and adherence to safety precautions, will yield the desired product in good purity. The characterization data provided will serve as a benchmark for confirming the successful synthesis of this versatile phosphine ligand.

References

- (2022-07-01) Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach. PMC - NIH. [Link]

- (2020-06-23) Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed by the Wittig Reaction. ACS Omega. [Link]

- (2022-07-01) Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach. PMC. [Link]

- (2020-04-15) Tertiary phosphines: preparation and reactivity. Organophosphorus Chemistry: Volume 49. [Link]

- (n.d.) this compound | C15H17P | CID 82100. PubChem. [Link]

- (n.d.)

- (n.d.) Phosphines: preparation, reactivity and applications. Organophosphorus Chemistry Volume 48. [Link]

- (n.d.) Dearylation of Arylphosphine Oxides by a Sodium Hydride-Iodide Composite. DR-NTU. [Link]

- (n.d.) Phosphine | Medical Management Guidelines.

- (n.d.) this compound | C15H17P | CID 82100. PubChem - NIH. [Link]

- (n.d.)

- (n.d.) Organophosphine. Wikipedia. [Link]

- (n.d.) Preparation of Diphenyl Phosphide and Substituted Phosphines using Alkali Metal in Silica Gel (M−SG).

- (n.d.) Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Nanalysis. [Link]

- (n.d.) Preparation of Diphenyl Phosphide and Substituted Phosphines using Alkali Metal in Silica Gel (M−SG).

- (n.d.) 31 P NMR of phenyl diphenylphosphinite, C 6 H 5 OPPh 2 , 1.

- (n.d.) Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

- (n.d.) Table of Contents. The Royal Society of Chemistry. [Link]

- (n.d.) Process for the preparation of organophosphines.

- (n.d.) Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Nanalysis Corp. [Link]

- (n.d.) Purification of tertiary phosphine oxides.

- (n.d.) Organophosphine. Wikipedia. [Link]

- (n.d.) Design, Simulation, and Parametric Analysis of an Ultra-High Purity Phosphine Purification Process with Dynamic Control. MDPI. [Link]

- (n.d.) Synthesis of Monophosphines Directly from White Phosphorus. University of Cambridge. [Link]

- (n.d.) Synthesis of 4-(methylthio)phenyl Di-n-propyl phosphate.

- (n.d.) Org. Synth. 2024, 101, 423. Organic Syntheses. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. books.rsc.org [books.rsc.org]

- 3. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Organophosphine - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. nmr.oxinst.com [nmr.oxinst.com]

- 9. This compound | C15H17P | CID 82100 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Diphenylpropylphosphine (CAS 7650-84-2)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Unseen Workhorse of Modern Catalysis

In the intricate world of synthetic chemistry, where the precise construction of molecular architecture is paramount, phosphine ligands have emerged as indispensable tools. Their ability to modulate the electronic and steric properties of transition metal catalysts has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. Among the vast family of phosphines, Diphenylpropylphosphine (CAS 7650-84-2) represents a versatile, yet often overlooked, monodentate ligand. This guide aims to provide a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its applications in catalysis and considerations for its safe handling, tailored for the discerning scientist in both academic research and industrial drug development.

Physicochemical Properties and Molecular Structure

This compound, with the molecular formula C₁₅H₁₇P, is a colorless liquid at room temperature.[1][2] Its structure features a phosphorus atom bonded to two phenyl groups and one propyl group. This combination of aromatic and aliphatic substituents imparts a unique balance of steric bulk and electronic properties, positioning it as a moderately electron-rich and sterically accessible ligand.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 7650-84-2 | [1] |

| Molecular Formula | C₁₅H₁₇P | [1] |

| Molecular Weight | 228.27 g/mol | [1] |

| Appearance | Colorless to almost colorless clear liquid | [3] |

| Boiling Point | 163-164 °C at 14 mmHg | [4] |

| Density | 1.008 g/cm³ | [5] |

| Refractive Index | 1.6035 | [5] |

| Flash Point | >110 °C | [5] |

| Storage | Store under inert atmosphere at room temperature. | [2] |

The presence of the propyl group makes it more electron-donating than its close analog, triphenylphosphine, which can enhance the rate of oxidative addition in catalytic cycles.[6] The two phenyl groups provide thermal stability and influence the steric environment around the metal center.

Synthesis and Spectroscopic Characterization

The synthesis of this compound is typically achieved through the reaction of a Grignard reagent with chlorodiphenylphosphine. This method provides a reliable and scalable route to this valuable ligand.

Synthetic Protocol

A common and effective synthesis involves the preparation of propylmagnesium bromide followed by its reaction with chlorodiphenylphosphine (ClPPh₂).[7]

Experimental Protocol: Synthesis of this compound [7]

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings (5g, 210 mmol) are placed in anhydrous diethyl ether (50 mL). A solution of propyl bromide (23g, 190 mmol) in 50 mL of diethyl ether is added dropwise to initiate the Grignard reaction. The mixture is stirred until the magnesium is consumed.

-

Reaction with Chlorodiphenylphosphine: The freshly prepared propylmagnesium bromide solution is cooled in an ice bath. A solution of chlorodiphenylphosphine (38g, 170 mmol) in 100 mL of diethyl ether is added dropwise with vigorous stirring under a nitrogen atmosphere.

-

Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for an additional hour. The reaction is then carefully quenched by the slow addition of distilled water (3 x 10 mL for washing). The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation (120°C/0.1 mmHg) to yield this compound as a colorless liquid (27 g, 70% yield).[7]

Spectroscopic Data

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 2: NMR Spectroscopic Data for this compound (in CDCl₃) [7]

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constants (J, Hz) | Assignment |

| ³¹P | -16.2 | s | PPh₂ |

| ¹H | 7.26 – 7.60 | m | 10H, Phenyl |

| 2.1 | t | 2H, P-CH₂ | |

| 1.6 | sextet | 2H, CH₂-CH₃ | |

| 1.14 | t | 3H, CH₃ | |

| ¹³C | 138.8 | d, J(P-C) = 13.3 | Cipso (Phenyl) |

| 132.5 | d, J(P-C) = 17.9 | Cortho (Phenyl) | |

| 128.3 | s | Cpara (Phenyl) | |

| 128.1 | d, J(P-C) = 5.7 | Cmeta (Phenyl) | |

| 30.3 | d, J(P-C) = 11.1 | P-CH₂ | |

| 19.2 | d, J(P-C) = 16.5 | CH₂-CH₃ | |

| 15.7 | d, J(P-C) = 13.3 | CH₃ |

The ³¹P NMR spectrum shows a characteristic singlet at approximately -16.2 ppm, which is typical for trialkyl/arylphosphines.[7][8] The ¹H and ¹³C NMR spectra clearly show the signals for the propyl and phenyl groups, with the characteristic phosphorus-carbon and phosphorus-hydrogen couplings.[7]

Applications in Palladium-Catalyzed Cross-Coupling Reactions

This compound serves as a valuable ligand in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental in the synthesis of pharmaceuticals and fine chemicals.[9] The ligand's electronic and steric properties influence the efficiency and selectivity of these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between aryl or vinyl halides/triflates and organoboron compounds. The choice of phosphine ligand is critical for the success of this reaction. While specific studies on this compound are not extensively documented, its properties suggest it would be an effective ligand. Its moderate steric bulk and electron-donating nature, greater than that of triphenylphosphine, are expected to promote the oxidative addition step, which is often rate-limiting, especially with less reactive aryl chlorides.[6][10]

Heck Reaction

The Heck reaction couples aryl or vinyl halides with alkenes. The phosphine ligand plays a crucial role in stabilizing the palladium catalyst and influencing the regioselectivity of the alkene insertion.[11][12] Triarylphosphines are commonly employed, and the increased electron density from the propyl group in this compound could enhance the catalytic activity.[13]

Buchwald-Hartwig Amination

This reaction forms carbon-nitrogen bonds by coupling aryl halides with amines. The development of this reaction has been heavily reliant on the design of new phosphine ligands.[14] Bulky and electron-rich phosphines are generally preferred as they facilitate the reductive elimination step. While highly hindered biaryl phosphine ligands are often the catalysts of choice, the balanced properties of this compound could make it a suitable ligand for certain substrate combinations, particularly in industrial settings where cost and availability are important considerations.[15]

Role in Pharmaceutical Synthesis

The synthesis of active pharmaceutical ingredients (APIs) often involves the construction of complex molecular frameworks, where palladium-catalyzed cross-coupling reactions are frequently employed.[9] Phosphine ligands are critical in these processes for ensuring high yields, selectivity, and functional group tolerance.[4] The choice of ligand can significantly impact the efficiency and scalability of a synthetic route. While specific, large-scale pharmaceutical syntheses using this compound are not widely published, its utility as a moderately bulky, electron-rich phosphine makes it a valuable candidate for process development and optimization, where a balance of reactivity, stability, and cost is essential.

Safety and Handling

This compound is an air-sensitive compound and should be handled with appropriate care to prevent oxidation to the corresponding phosphine oxide, which is catalytically inactive.

Table 3: Hazard Information for this compound

| Hazard Statement | Code | Description |

| Harmful if swallowed | H302 | May cause harm if ingested. |

| Causes skin irritation | H315 | Can cause redness and irritation upon skin contact. |

| Causes serious eye irritation | H320 | Can cause significant eye irritation. |

Data sourced from multiple suppliers.[1][2][3]

Handling Protocol

-

Inert Atmosphere: All manipulations of this compound should be carried out under an inert atmosphere, such as nitrogen or argon, using standard Schlenk line or glovebox techniques.[16]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, lab coat, and chemically resistant gloves (e.g., neoprene or nitrile rubber).[16]

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors.[17]

Storage

This compound should be stored in a tightly sealed container under an inert atmosphere in a cool, dry place away from sources of ignition.[2][18]

Conclusion

This compound is a versatile monodentate phosphine ligand with a valuable combination of steric and electronic properties. Its straightforward synthesis, well-defined spectroscopic characteristics, and utility in key palladium-catalyzed cross-coupling reactions make it a relevant tool for synthetic chemists in both academia and the pharmaceutical industry. While it may not always exhibit the highest reactivity compared to more specialized and complex ligands, its balance of properties, stability, and accessibility ensures its continued place in the chemist's toolbox for the development of robust and efficient synthetic methodologies.

References

- Suzuki, K., Fontaine, A., Hori, Y., & Kobayashi, T. (2007). Versatile Suzuki-Miyaura Coupling Reaction Using Diphenylvinylphosphine Ligands. Synlett, 2007(20), 3206-3207.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 82100, this compound.

- Gelest, Inc. (2016). DIPHENYLPHOSPHINE Safety Data Sheet.

- Tukacs, J. M., Király, D., Strádi, A., Novodárszki, G., Eke, Z., Dibó, G., Kégl, T., & Mika, L. T. (2012). Efficient catalytic hydrogenation of levulinic acid: a key step in biomass conversion. Green Chemistry, Supporting Information. The Royal Society of Chemistry.

- Surry, D. S., & Buchwald, S. L. (2011). BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. Journal of the American Chemical Society, 135(51), 13004-13007.

- Phosphorous Compounds in Pharmaceutical Applications. (2025). Functional Roles in Drug Synthesis, Therapeutics, and Formulation.

- The Role of Phosphine Ligands in Modern Pharmaceutical Synthesis. (n.d.).

- Wikipedia contributors. (2023, December 29). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia.

- P-Arylation of Secondary Phosphine Oxides Catalyzed by Nickel Supported Nanoparticles. (n.d.). Supporting Information.

- Wipf Group, University of Pittsburgh. (2007). 1 IG. Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings - π-Allyl Pal.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 31P NMR Chemical Shifts.

- SpectraBase. (n.d.). Diphenylphosphine - Optional[1H NMR] - Spectrum.

- Esteban, N., et al. (2023). Palladium Catalysts Supported in Microporous Phosphine Polymer Networks. Polymers, 15(20), 4138.

- Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry.

- Wikipedia contributors. (2023, December 21). Heck reaction. In Wikipedia, The Free Encyclopedia.

- NPTEL - National Programme on Technology Enhanced Learning. (2024, February 2). Week 3 : Lecture 11 : Chemical Shift Range in 31P NMR Spectroscopy. YouTube.

- Surry, D. S., & Buchwald, S. L. (2010). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 49(38), 6614–6634.

- Organic Syntheses. (n.d.). diphenyl phosphorazidate.

- Kashani, S. K., & Jessiman, J. E. (2023). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.

- PubChem. (n.d.). Methyldiphenylphosphine.

- Gucma, M., & Golebiowski, A. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules, 23(9), 2203.

- SpectraBase. (n.d.). Diphenylphosphine - Optional[13C NMR] - Spectrum.

- Cheung, C. L., Choy, P. Y., & Ho, M. (2024). Discussion Addendum for: Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses, 101, 423-437.

- Chemistry LibreTexts. (2023, June 30). Heck Reaction.

- Al-Masri, O. A., et al. (2016). Suzuki-Miyaura Cross-Coupling Reaction Based on Novel Palladium(II) Diphenylphosphine Derivative Catalyst. International Journal of Organic Chemistry, 6, 22-32.

- Organic Syntheses. (n.d.). Phosphine, (p-bromophenyl)diphenyl.

- European Patent Office. (n.d.). PROCESS FOR PREPARATION OF DIPHOSPHINE COMPOUNDS AND INTERMEDIATES FOR THE PROCESS - Patent 1452537.

- Surry, D. S., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Chemical Science, 1(1), 13-31.

- ChemRxiv. (2023). Data-Driven Phosphine Ligand Design of Ni-Catalyzed Enantioselective Suzuki–Miyaura Cross-Coupling Reaction for the Synthesis.

- (Aminoalkyl)diphenylphosphine sulfides: synthesis and application as building blocks in the design of multidentate ligands for cytotoxic Pd(ii) complexes. (2020). Organic & Biomolecular Chemistry, 18(3), 456-466.

Sources

- 1. This compound | C15H17P | CID 82100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. tgpi.org [tgpi.org]

- 5. spectrabase.com [spectrabase.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. rsc.org [rsc.org]

- 8. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 9. nbinno.com [nbinno.com]

- 10. Versatile Suzuki-Miyaura Coupling Reaction Using Diphenylvinylphosphine Ligands [organic-chemistry.org]

- 11. Heck reaction - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. gelest.com [gelest.com]

- 17. fishersci.com [fishersci.com]

- 18. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Physical Properties of Diphenylpropylphosphine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenylpropylphosphine (DPPP), a tertiary phosphine, is a significant compound in the field of organic and organometallic chemistry. Its utility as a ligand in catalysis, particularly in cross-coupling reactions and as a reagent in organic synthesis, necessitates a thorough understanding of its physical properties.[1] This guide provides a comprehensive overview of the core physical characteristics of this compound, offering both established data and detailed experimental protocols for their determination. The content herein is structured to provide not only factual information but also insights into the experimental causality, ensuring a robust and reliable resource for laboratory professionals.

Molecular and Chemical Identity

This compound is an air-sensitive, colorless liquid with a characteristic pungent odor.[2] Its molecular structure consists of a phosphorus atom bonded to two phenyl groups and one propyl group.

| Identifier | Value | Source |

| IUPAC Name | Diphenyl(propyl)phosphine | Sigma-Aldrich |

| CAS Number | 7650-84-2 | Parchem[2] |

| Molecular Formula | C₁₅H₁₇P | Parchem[2] |

| Molecular Weight | 228.27 g/mol | Sigma-Aldrich[3] |

| InChI Key | AAXGWYDSLJUQLN-UHFFFAOYSA-N | Sigma-Aldrich[3] |

Core Physical Properties

The physical state and thermal properties of a compound are critical for its handling, storage, and application in chemical reactions.

Table of Physical Properties

| Property | Value | Source |

| Physical Form | Liquid | Sigma-Aldrich[3] |

| Melting Point | Not precisely determined (liquid at room temp.) | N/A |

| Boiling Point | 163-164 °C at 14 mmHg | Parchem[2] |

| Density | 1.008 g/cm³ | Parchem[2] |

| Refractive Index (n²⁰/D) | 1.6035 | Parchem[2] |

| Flash Point | >110 °C | Parchem[2] |

| Air Sensitivity | Air Sensitive | Parchem[2] |

Experimental Workflow for Thermal Analysis (DSC)

While a precise melting point is not documented due to its liquid state at ambient temperatures, Differential Scanning Calorimetry (DSC) can be employed to observe any phase transitions at sub-ambient temperatures.

Caption: Workflow for DSC analysis of this compound.

Solubility Profile

Understanding the solubility of this compound is crucial for its use in homogeneous catalysis and as a reagent in solution-phase reactions.

Qualitative Solubility

Based on its molecular structure, this compound is expected to be soluble in a range of common organic solvents and insoluble in water.

| Solvent Class | Expected Solubility |

| Aprotic Polar Solvents (e.g., THF, Dichloromethane, Chloroform) | Soluble |

| Aromatic Hydrocarbons (e.g., Toluene, Benzene) | Soluble |

| Aliphatic Hydrocarbons (e.g., Hexane, Pentane) | Soluble |

| Protic Polar Solvents (e.g., Ethanol, Methanol) | Sparingly Soluble to Soluble |

| Water | Insoluble |

Experimental Protocol for Quantitative Solubility Determination

A gravimetric method can be employed to determine the quantitative solubility of this compound in various organic solvents under an inert atmosphere.

-

Preparation of Saturated Solution:

-

In a glovebox, add an excess of this compound to a vial containing a known volume (e.g., 5 mL) of the desired degassed organic solvent.

-

Seal the vial and stir the mixture at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached. The presence of undissolved liquid will confirm saturation.

-

-

Sample Withdrawal and Filtration:

-

Allow the undissolved this compound to settle.

-

Carefully withdraw a known volume (e.g., 2 mL) of the supernatant using a syringe fitted with a 0.2 µm PTFE syringe filter. This step must be performed under an inert atmosphere to prevent oxidation.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered solution to a pre-weighed, dry vial.

-

Remove the solvent under high vacuum until a constant weight of the residual this compound is achieved.

-

Record the final weight of the vial and the dissolved phosphine.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the vial.

-

Express the solubility in g/L or mol/L.

-

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound.

Table of Spectroscopic Data

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the propyl and phenyl protons. |

| ¹³C NMR | Resonances for the carbon atoms in the propyl and phenyl groups, with characteristic phosphorus-carbon coupling. |

| ³¹P NMR | A single resonance characteristic of a trialkyl/arylphosphine. |

| FTIR | Vibrational bands associated with C-H (aromatic and aliphatic) and P-C bonds. |

| Raman | Complementary vibrational data, particularly for symmetric vibrations. |

Experimental Protocol for NMR Sample Preparation (Air-Sensitive)

Caption: Workflow for preparing an air-sensitive NMR sample.[4][5][6][7][8]

Synthesis and Purification

The most common and reliable method for the synthesis of this compound is the Grignard reaction between chlorodiphenylphosphine and a propyl Grignard reagent.[1]

Experimental Protocol: Synthesis and Purification

-

Grignard Reagent Formation:

-

To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings.

-

Under an inert atmosphere, add a small crystal of iodine to activate the magnesium.

-

Slowly add a solution of 1-bromopropane in anhydrous diethyl ether to the magnesium turnings. The reaction is initiated by gentle heating.

-

Maintain a gentle reflux until all the magnesium has reacted to form propylmagnesium bromide.

-

-

Reaction with Chlorodiphenylphosphine:

-

Cool the Grignard reagent to 0 °C in an ice bath.

-

Slowly add a solution of chlorodiphenylphosphine in anhydrous diethyl ether to the Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

-

Work-up:

-

Cool the reaction mixture to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride.

-

Separate the ethereal layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter the solution and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

-

Safety and Handling

This compound is an air-sensitive and potentially toxic compound that should be handled with appropriate safety precautions.

-

Handling: All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques or in a glovebox.[9]

-

Storage: Store in a cool, dry place in a tightly sealed container under an inert atmosphere.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

Conclusion

This technical guide has provided a detailed overview of the key physical properties of this compound, supported by experimental protocols for their determination. By understanding these fundamental characteristics, researchers can more effectively and safely utilize this important organophosphorus compound in their synthetic and catalytic endeavors. The emphasis on experimental causality and self-validating systems is intended to empower scientists with the knowledge to not only use this data but also to critically evaluate and generate their own reliable physical property information.

References

- Organomation.

- Thompson, L. K. Preparation of nmr samples of air and moisture sensitive compounds.

- ChemistryViews. Tips and Tricks for the Lab: Air-Sensitive Techniques (4). [Link]

- Borys, A.

- Chemistry LibreTexts. Preparing NMR Samples on a Schlenk Line. [Link]

- Wikipedia. Chlorodiphenylphosphine. [Link]

- Chemsrc. Diphenyl(propyl)phosphine. [Link]

- Neilson, R. H.

Sources

- 1. Chlorodiphenylphosphine - Wikipedia [en.wikipedia.org]

- 2. parchem.com [parchem.com]

- 3. Diphenyl(propyl)phosphine | 7650-84-2 [sigmaaldrich.com]

- 4. organomation.com [organomation.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]

- 9. neilsonlab.colostate.edu [neilsonlab.colostate.edu]

An In-depth Technical Guide to Diphenylpropylphosphine: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of diphenylpropylphosphine (DPPP), a trivalent organophosphorus compound with significant applications in chemical synthesis and materials science. Intended for researchers, scientists, and professionals in drug development, this document delves into the core aspects of DPPP, from its fundamental properties to its practical applications, with an emphasis on the rationale behind experimental methodologies.

Introduction to this compound

This compound is a tertiary phosphine that is notable for its role as a ligand in transition metal catalysis. Its chemical structure, featuring two phenyl groups and one propyl group attached to a central phosphorus atom, imparts a unique combination of steric and electronic properties. These characteristics are crucial for its function in influencing the reactivity and selectivity of catalytic processes. The lone pair of electrons on the phosphorus atom allows it to act as a potent Lewis base, coordinating to metal centers and modulating their catalytic activity.

This guide will explore the synthesis, characterization, and key applications of this compound, providing detailed protocols and insights to facilitate its use in a laboratory setting.

Core Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its safe handling, storage, and application in chemical reactions.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₁₇P | [1][2] |

| Molecular Weight | 228.27 g/mol | [1][2] |

| CAS Number | 7650-84-2 | [1][3] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 163-164 °C at 14 mmHg | [3] |

| Density | 1.008 g/cm³ | [3] |

| Flash Point | >110 °C | [3] |

| Solubility | Insoluble in water; soluble in many organic solvents | [3] |

| Sensitivity | Air-sensitive | [3] |

Synthesis and Characterization of this compound

The synthesis of this compound is most commonly achieved through the reaction of a diphenylphosphorus halide with a propyl Grignard reagent. This method provides a reliable and scalable route to the desired product.

Synthetic Workflow

The overall workflow for the synthesis and subsequent characterization of this compound is illustrated in the following diagram.

Caption: Workflow for the synthesis and characterization of this compound.

Detailed Experimental Protocol

This protocol details the synthesis of this compound from chlorodiphenylphosphine and propylmagnesium bromide.

Materials:

-

Chlorodiphenylphosphine (ClPPh₂)

-

Propyl bromide

-

Magnesium turnings

-

Anhydrous diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of propyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings with stirring. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Chlorodiphenylphosphine: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of chlorodiphenylphosphine in anhydrous diethyl ether dropwise with vigorous stirring. The reaction is exothermic and a white precipitate of magnesium salts will form.

-

Workup: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour. Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Drying: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.

Causality of Experimental Choices:

-

Inert Atmosphere: Tertiary phosphines are susceptible to oxidation by atmospheric oxygen.[3] Conducting the reaction under an inert atmosphere (nitrogen or argon) is crucial to prevent the formation of this compound oxide as a byproduct.

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, such as water. The use of anhydrous solvents and flame-dried glassware is essential to prevent the quenching of the Grignard reagent.

-

Aqueous Workup with NH₄Cl: A saturated solution of ammonium chloride is a mild acid that effectively quenches any unreacted Grignard reagent and hydrolyzes the magnesium salts without causing degradation of the desired phosphine.

Characterization

The identity and purity of the synthesized this compound can be confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: The proton NMR spectrum will show characteristic signals for the propyl group (a triplet for the methyl group, a sextet for the methylene group adjacent to the phosphorus, and a multiplet for the other methylene group) and the phenyl groups (multiplets in the aromatic region).

-

³¹P-NMR: Phosphorus-31 NMR is a highly diagnostic technique for phosphines. This compound exhibits a characteristic singlet in the ³¹P{¹H} NMR spectrum. The chemical shift provides information about the electronic environment of the phosphorus atom.[5]

-

¹³C-NMR: The carbon-13 NMR spectrum will show the expected signals for the propyl and phenyl carbons, with characteristic coupling to the phosphorus atom (J-coupling).

Fourier-Transform Infrared (FT-IR) Spectroscopy:

The FT-IR spectrum of this compound will display characteristic absorption bands for the C-H stretching of the aromatic and aliphatic groups, as well as P-C stretching vibrations. The absence of a strong P=O stretching band (around 1190 cm⁻¹) is indicative of a pure, unoxidized product.

Mass Spectrometry (MS):

Mass spectrometry can be used to confirm the molecular weight of this compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the calculated molecular weight.

Applications of this compound

This compound is primarily used as a ligand in transition metal-catalyzed reactions, where it can influence the outcome of the reaction in several ways.

Role in Homogeneous Catalysis

Phosphine ligands are fundamental in homogeneous catalysis.[2] The electronic and steric properties of the phosphine can be tuned by varying the substituents on the phosphorus atom. This compound is considered a moderately bulky, electron-rich ligand.

-

Electron-donating properties: The alkyl (propyl) group is electron-donating, which increases the electron density on the phosphorus atom. This, in turn, increases the electron-donating ability of the phosphine ligand to the metal center, which can enhance the rate of oxidative addition in catalytic cycles.

-

Steric effects: The two phenyl groups and the propyl group provide a certain degree of steric bulk around the metal center. This can influence the coordination number of the metal, promote reductive elimination, and control the regioselectivity and stereoselectivity of the reaction.

A common application of phosphine ligands like this compound is in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions.

Caption: A generalized catalytic cycle for a cross-coupling reaction where L can be this compound.

Potential in Drug Development and Medicinal Chemistry

While direct applications of this compound in pharmaceuticals are not widespread, the broader class of organophosphorus compounds, including phosphine oxides, has gained increasing attention in drug discovery.[6][7] The phosphine oxide moiety, which can be formed from the corresponding phosphine, is a strong hydrogen bond acceptor and can improve the physicochemical properties of drug candidates, such as solubility and metabolic stability.

This compound can serve as a precursor to phosphine oxides with potential biological activity. Furthermore, its role as a ligand in the synthesis of complex organic molecules is highly relevant to the pharmaceutical industry, where efficient and selective methods for the construction of carbon-carbon and carbon-heteroatom bonds are paramount.

Safety and Handling

This compound is an air-sensitive and potentially toxic compound.[1] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is harmful if swallowed and may cause skin and eye irritation. Store this compound under an inert atmosphere in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable organophosphorus compound with well-established applications as a ligand in homogeneous catalysis. Its synthesis is straightforward, and its properties can be readily characterized by standard spectroscopic techniques. As the demand for more efficient and selective catalytic systems grows, the importance of phosphine ligands like this compound in both academic research and industrial applications, including the synthesis of pharmaceutical intermediates, is likely to continue to expand.

References

- National Center for Biotechnology Information. PubChem Compound Summary for CID 82100, this compound.

- Wikipedia. Diphenylphosphine.

- Chemsrc. Diphenyl(propyl)phosphine.

- ChemBK. Diphenylphosphine.

- Gelest, Inc. DIPHENYLPHOSPHINE Safety Data Sheet.

- PrepChem. Synthesis of diphenylphosphine.

- Gessner Group. Phosphine ligands and catalysis.

- University of Arizona. 31-Phosphorus NMR.

- PubMed Central. Development and Clinical Application of Phosphorus-Containing Drugs.

- PubMed Central. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects.

- National Institute of Standards and Technology. Phenylphosphine.

- ChemRxiv. Dialkylphosphine Oxides: Synthetic Challenges and Medicinal Chemistry Application.

- ResearchGate. Mass spectra of (a) triphenylphosphine oxide (TPPO) and (b) triphenylphosphine (TPP).

- PubMed Central. Development and Clinical Application of Phosphorus-Containing Drugs.

- National Institute of Standards and Technology. Phosphine, triphenyl-.

Sources

- 1. This compound | C15H17P | CID 82100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Advanced Phosphine Ligands for Catalysis - ProChem, Inc. [prochemonline.com]

- 3. Diphenylphosphine - Wikipedia [en.wikipedia.org]

- 4. rsc.org [rsc.org]

- 5. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 6. researchgate.net [researchgate.net]

- 7. Phosphine oxide, diphenyl- | C12H10OP+ | CID 6327869 - PubChem [pubchem.ncbi.nlm.nih.gov]

Elucidating the Molecular Architecture of Diphenylpropylphosphine: A Technical Guide for Advanced Research

Foreword: The Unseen Architect in Modern Chemistry

In the intricate world of synthetic chemistry, where the precise construction of molecules dictates the efficacy of novel therapeutics and the efficiency of industrial processes, phosphine ligands stand as silent yet indispensable architects. Among these, diphenylpropylphosphine ((C₆H₅)₂P(CH₂)₂CH₃) emerges as a versatile building block, its unique combination of steric and electronic properties making it a valuable tool in the chemist's arsenal.[1] Its application in catalysis, particularly in cross-coupling reactions, underscores the critical need for a comprehensive understanding of its structure.[2] This guide provides an in-depth, experience-driven exploration of the methodologies employed to unequivocally confirm the molecular structure of this compound, designed for researchers, scientists, and professionals in drug development who require not just data, but a profound understanding of the "why" behind the "how."

I. Synthesis and Purification: Forging the Foundation

The journey to structural elucidation begins with the synthesis of a pure sample. The most reliable and scalable approach for preparing this compound involves the reaction of a Grignard reagent with chlorodiphenylphosphine.[3] This method offers high yields and a straightforward purification process.

Experimental Protocol: Grignard-based Synthesis of this compound

Materials:

-

Magnesium turnings

-

Propyl bromide

-

Anhydrous diethyl ether

-

Chlorodiphenylphosphine (ClPPh₂)

-

Distilled water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Schlenk line or glovebox for inert atmosphere operations[4]

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an argon atmosphere, magnesium turnings (1.2 equivalents) are suspended in anhydrous diethyl ether. Propyl bromide (1.1 equivalents) is added dropwise via a syringe, maintaining a gentle reflux. The reaction is typically initiated with a heat gun and proceeds until the magnesium is consumed.

-

Phosphine Synthesis: The freshly prepared propylmagnesium bromide solution is cooled to 0 °C. A solution of chlorodiphenylphosphine (1.0 equivalent) in anhydrous diethyl ether is then added dropwise over 30 minutes. The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

-

Work-up and Extraction: The reaction is quenched by the slow addition of distilled water. The organic layer is separated, and the aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a colorless liquid. Due to the air-sensitive nature of many phosphines, all manipulations should be carried out under an inert atmosphere.[5]

II. Spectroscopic Interrogation: Deciphering the Molecular Signature

With a pure sample in hand, we turn to a suite of spectroscopic techniques to piece together the molecular puzzle. Each method provides a unique and complementary piece of information, culminating in the unambiguous confirmation of the this compound structure.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structure Determination

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ³¹P NMR spectra provide a detailed map of the proton, carbon, and phosphorus environments, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons and their connectivity.

-

Aromatic Region (δ 7.26 – 7.60 ppm): A complex multiplet in this region corresponds to the ten protons of the two phenyl groups.

-

Aliphatic Region:

-

Propyl Chain (α-CH₂): A triplet around δ 2.1 ppm is assigned to the two protons on the carbon adjacent to the phosphorus atom.

-

Propyl Chain (β-CH₂): A multiplet around δ 1.6 ppm corresponds to the two protons on the central carbon of the propyl chain.

-

Propyl Chain (γ-CH₃): A triplet around δ 1.14 ppm is indicative of the terminal methyl group protons.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the different carbon environments within the molecule. The coupling between carbon and phosphorus atoms (J-coupling) is particularly informative.

Table 1: ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) | P-C Coupling Constant (J, Hz) |

| ipso-C (Phenyl) | 138.8 | JP-C = 13.3 |

| ortho-C (Phenyl) | 132.5 | JP-C = 17.9 |

| meta-C (Phenyl) | 128.3 | - |

| para-C (Phenyl) | 128.1 | JP-C = 5.7 |

| α-CH₂ (Propyl) | 30.3 | JP-C = 11.1 |

| β-CH₂ (Propyl) | 19.2 | JP-C = 16.5 |

| γ-CH₃ (Propyl) | 15.7 | JP-C = 13.3 |

³¹P NMR Spectroscopy: Phosphorus-31 NMR is a highly sensitive technique that provides direct information about the chemical environment of the phosphorus atom. For this compound, the ³¹P NMR spectrum exhibits a single sharp peak at approximately δ -16.2 ppm , which is characteristic of a trialkyl/arylphosphine.

Figure 1: Correlation of this compound Structure with NMR Data.

B. Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that are consistent with its proposed structure.

-

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹ are indicative of the C-H stretching vibrations of the phenyl groups.

-

Aliphatic C-H Stretch: Bands in the region of 2850-2960 cm⁻¹ correspond to the C-H stretching of the propyl group.

-

P-C Stretch: The P-C stretching vibration typically appears in the fingerprint region, and for triarylphosphines, can be found around 1090 cm⁻¹.

-

Aromatic C=C Bending: Sharp peaks between 1400 and 1600 cm⁻¹ are due to the C=C bond vibrations within the phenyl rings.

C. Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers insights into its structure through analysis of its fragmentation pattern. For this compound (Molecular Weight: 228.27 g/mol ), the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 228.

The fragmentation of triarylphosphines under EI conditions often involves the cleavage of the P-C bonds.[6] A plausible fragmentation pathway for this compound is outlined below:

-

Loss of the Propyl Group: The weakest bond is the P-C(propyl) bond, leading to the formation of a stable diphenylphosphinyl cation at m/z = 185 . This is often the base peak in the spectrum. [C₁₅H₁₇P]⁺ → [C₁₂H₁₀P]⁺ + C₃H₇•

-

Loss of a Phenyl Group: Cleavage of a P-C(phenyl) bond can lead to a fragment at m/z = 151 . [C₁₅H₁₇P]⁺ → [C₉H₁₂P]⁺ + C₆H₅•

-

Further Fragmentation: The diphenylphosphinyl cation (m/z = 185) can undergo further fragmentation, such as the loss of a hydrogen molecule to give an ion at m/z = 183 .

Figure 2: Proposed Mass Spectrometry Fragmentation Pathway.

III. Conclusion: A Unified Structural Narrative

The structural elucidation of this compound is a testament to the power of a multi-faceted analytical approach. The synthesis via a Grignard reaction provides a pure sample, the integrity of which is crucial for accurate spectroscopic analysis. NMR spectroscopy, with its detailed information on the proton, carbon, and phosphorus environments, provides the foundational structural framework. Infrared spectroscopy confirms the presence of the key functional groups, while mass spectrometry validates the molecular weight and offers corroborating structural evidence through its fragmentation pattern.

The convergence of data from these independent analytical techniques provides an unassailable confirmation of the this compound structure. This rigorous characterization is not merely an academic exercise; it is the bedrock upon which its applications in catalysis, materials science, and drug discovery are built. A thorough understanding of its molecular architecture empowers scientists to rationally design more efficient catalysts and novel molecules, ultimately accelerating scientific progress.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of Advanced Phosphine Ligands in Modern Pharmaceutical Synthesis.

- Williams, D. H., Cooks, R. G., & Howe, I. (1968). Mass spectrometry. XXIV. A study of the reactions induced in triphenylphosphine, triphenylphosphine oxide, and related substances upon electron impact. Journal of the American Chemical Society, 90(24), 6759–6764.

- Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.

- National Institute of Standards and Technology. (n.d.). Phosphine, diphenyl-. NIST Chemistry WebBook.

- National Institute of Standards and Technology. (n.d.). Phosphine, 1,2-ethanediylbis[diphenyl-. NIST Chemistry WebBook. Retrieved from https://webbook.nist.gov/cgi/cbook.cgi?JCAMP=C1663300&Index=0&Type=IR

- Reddit. (2019). Synthesizing phosphines without oxidation. r/chemistry.

- Li, Y., et al. (2024). Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. Molecules, 29(3), 567.

- MDPI. (2024). Facile Synthesis of Bis-Diphenylphosphine Oxide as a Flame Retardant for Epoxy Resins.

- Konovalov, A. V., et al. (2021). (Aminoalkyl)diphenylphosphine sulfides: synthesis and application as building blocks in the design of multidentate ligands for cytotoxic Pd(ii) complexes. Organic & Biomolecular Chemistry, 19(38), 8345-8357.

- PubChem. (n.d.). This compound.

- Tukacs, J. M., et al. (2012). Efficient catalytic hydrogenation of levulinic acid: a key step in biomass conversion. Green Chemistry, 14(7), 2057-2065. Supporting Information.7), 2057-2065.

Sources

An In-Depth Technical Guide to the ³¹P NMR Analysis of Diphenylpropylphosphine

This guide provides a comprehensive technical overview of the principles and practical application of Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy for the characterization of diphenylpropylphosphine. Tailored for researchers, scientists, and professionals in drug development and catalysis, this document delves into the theoretical underpinnings, experimental best practices, and data interpretation, ensuring both scientific rigor and actionable insights.

Introduction: The Power of ³¹P NMR in Phosphorus Chemistry

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy stands as an indispensable analytical technique for the structural elucidation and purity assessment of organophosphorus compounds. The unique nuclear properties of the ³¹P isotope, namely its 100% natural abundance and a spin quantum number of ½, render it a highly sensitive NMR nucleus, second only to ¹H in receptivity. This inherent sensitivity, coupled with a wide chemical shift range, allows for the acquisition of high-resolution spectra with excellent signal dispersion, minimizing the likelihood of signal overlap, a common challenge in ¹H NMR.

For professionals engaged in fields reliant on organophosphorus chemistry, such as catalysis and drug development, ³¹P NMR provides a direct and unambiguous window into the electronic environment of the phosphorus atom. This allows for the precise monitoring of reactions, the identification of intermediates and byproducts, and the rigorous quality control of final products. This compound, a tertiary phosphine, is a versatile ligand in catalysis and a key building block in organic synthesis, making its thorough characterization by ³¹P NMR a critical aspect of its application.

Foundational Principles of ³¹P NMR Spectroscopy

³¹P NMR spectroscopy operates on the same fundamental principles as other forms of NMR, involving the absorption of radiofrequency energy by atomic nuclei in the presence of a strong external magnetic field. The precise frequency at which a ³¹P nucleus resonates is exquisitely sensitive to its local electronic environment, a phenomenon known as the chemical shift (δ) .

The chemical shift in ³¹P NMR is typically referenced to an external standard of 85% phosphoric acid (H₃PO₄), which is assigned a chemical shift of 0 ppm. The large chemical shift range, spanning over 700 ppm, allows for the clear differentiation of phosphorus atoms in diverse chemical states. Key factors influencing the ³¹P chemical shift include:

-

Oxidation State: The oxidation state of the phosphorus atom has a profound effect on its chemical shift. Trivalent phosphines, such as this compound, typically resonate in the upfield region of the spectrum, while pentavalent species, like phosphine oxides, appear significantly downfield.

-

Electronegativity of Substituents: The electronegativity of the atoms directly bonded to the phosphorus nucleus influences the shielding of the nucleus. More electronegative substituents tend to deshield the phosphorus nucleus, resulting in a downfield shift.

-

Bond Angles: The geometry around the phosphorus atom, specifically the C-P-C bond angles, can also impact the chemical shift.

³¹P NMR Characterization of this compound

Expected Chemical Shift

The ³¹P NMR spectrum of this compound is characterized by a single resonance, a consequence of the single phosphorus atom in the molecule. Based on established literature data for structurally similar tertiary phosphines, the expected chemical shift for this compound is approximately -16.2 ppm . This upfield chemical shift is characteristic of a trivalent phosphine.

Coupling Constants

While proton decoupling is commonly employed in ³¹P NMR to simplify spectra, coupling between the phosphorus nucleus and neighboring protons can provide valuable structural information. In a proton-coupled ³¹P NMR spectrum of this compound, one would expect to observe coupling to the protons on the propyl chain and the phenyl rings. The magnitude of these coupling constants (J-coupling) decreases with the number of bonds separating the coupled nuclei.

The following table summarizes the expected ³¹P NMR properties of this compound:

| Parameter | Expected Value | Rationale |

| Chemical Shift (δ) | ~ -16.2 ppm | Characteristic of a trivalent tertiary phosphine. |

| Multiplicity (Proton-Decoupled) | Singlet | A single phosphorus environment in the molecule. |

| Multiplicity (Proton-Coupled) | Multiplet | Coupling to protons on the propyl and phenyl groups. |

Experimental Protocol for High-Resolution ³¹P NMR

The successful acquisition of a high-quality ³¹P NMR spectrum of this compound, an air-sensitive compound, necessitates meticulous sample preparation and the selection of appropriate acquisition parameters. The following protocol provides a self-validating system for obtaining reliable and reproducible data.

Sample Preparation (Inert Atmosphere)

This compound is susceptible to oxidation, which can significantly impact the ³¹P NMR spectrum. Therefore, all sample preparation steps must be conducted under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or a glovebox.

Step-by-Step Procedure:

-

Solvent Degassing: Use a deuterated solvent appropriate for NMR, such as chloroform-d (CDCl₃) or benzene-d₆ (C₆D₆). Degas the solvent by three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Sample Weighing: In a glovebox or under a positive pressure of inert gas, accurately weigh approximately 10-20 mg of this compound directly into a clean, dry NMR tube.

-

Solvent Addition: Using a gas-tight syringe, add approximately 0.6-0.7 mL of the degassed deuterated solvent to the NMR tube.

-

Sealing: Securely cap the NMR tube. For extended or high-temperature experiments, flame-sealing the NMR tube is recommended to ensure a long-term inert atmosphere.

-

Homogenization: Gently agitate the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.

The following diagram illustrates the experimental workflow for sample preparation:

Caption: Workflow for preparing an air-sensitive NMR sample.

NMR Data Acquisition

The following parameters are recommended for the acquisition of a standard proton-decoupled ³¹P NMR spectrum. These may need to be optimized based on the specific instrument and sample concentration.

| Parameter | Recommended Value | Rationale |

| Pulse Program | Standard 1D with proton decoupling | Simplifies the spectrum to a singlet. |

| Transmitter Frequency | Calibrated to the ³¹P frequency | Ensures accurate chemical shift referencing. |

| Spectral Width | ~200 ppm | Sufficient to cover the expected chemical shift range. |

| Acquisition Time | 2-4 seconds | Allows for good digital resolution. |

| Relaxation Delay (d1) | 5-10 seconds | Ensures full relaxation of the ³¹P nucleus for accurate integration. |

| Number of Scans | 16-64 | Sufficient for a good signal-to-noise ratio. |

Data Interpretation and Troubleshooting

A high-quality ³¹P NMR spectrum of pure this compound should exhibit a single, sharp peak at approximately -16.2 ppm. The presence of additional peaks indicates the presence of impurities or degradation products.

Common Impurities and Their Signatures

The most common impurity encountered when handling this compound is its oxidation product, This compound oxide . The oxidation of the trivalent phosphine to a pentavalent phosphine oxide results in a significant downfield shift in the ³¹P NMR spectrum.

| Compound | Structure | ³¹P Chemical Shift (ppm) |

| This compound | P(C₆H₅)₂(CH₂CH₂CH₃) | ~ -16.2 |

| This compound Oxide | O=P(C₆H₅)₂(CH₂CH₂CH₃) | ~ +25 to +35 |

The presence of a peak in the +25 to +35 ppm range is a clear indication of sample oxidation. The relative integration of this peak compared to the peak at -16.2 ppm can be used to quantify the extent of oxidation.

The following diagram illustrates the molecular structure of this compound:

Caption: Molecular structure of this compound.

Troubleshooting Common Spectral Artifacts

-

Broad Peaks: Broad signals can result from poor shimming of the magnetic field, the presence of paramagnetic impurities, or chemical exchange. Ensure the instrument is properly shimmed and that the sample is free from paramagnetic metals.

-

Low Signal-to-Noise: If the signal-to-noise ratio is poor, increase the number of scans or use a more concentrated sample.

-

Inaccurate Integrations: For quantitative analysis, ensure that the relaxation delay (d1) is sufficiently long (at least 5 times the longest T₁ relaxation time) to allow for complete relaxation of all phosphorus nuclei.

Conclusion

³¹P NMR spectroscopy is a powerful and indispensable tool for the analysis of this compound. By understanding the fundamental principles of ³¹P NMR and adhering to rigorous experimental protocols, particularly with respect to handling air-sensitive materials, researchers can obtain high-quality, reproducible data. This enables the unambiguous identification, purity assessment, and reaction monitoring of this important organophosphorus compound, thereby ensuring the integrity and success of its applications in research and development.

References

- Bodor, A. (n.d.). Applications of 31P NMR in analytical chemistry Determination of acidity constants and determination of phosphorus content in be.

- Magritek. (2023, March 13). Monitoring the oxidation of Phosphine ligands using 31P NMR.

- NPTEL IIT Bombay. (2024, February 2). Week 3 : Lecture 11 : Chemical Shift Range in 31P NMR Spectroscopy.

- Tukacs, J. M., Király, D., Strádi, A., Novodarszki, G., Eke, Z., Dibó, G., Kégl, T., & Mika, L. T. (n.d.). Efficient catalytic hydrogenation of levulinic acid: a key step in biomass conversion - Supporting Information. The Royal Society of Chemistry.

- Unknown Author. (n.d.). 31 Phosphorus NMR.

- Unknown Author. (n.d.). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. MDPI.

- Wikipedia. (n.d.). Phosphorus-31 nuclear magnetic resonance.

- Xidas. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies.

A Deep Dive into the ¹H NMR Spectrum of Diphenylpropylphosphine: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, the precise characterization of organophosphorus compounds is a critical step in synthesis, quality control, and mechanistic studies. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as an unparalleled tool for elucidating molecular structure. This in-depth technical guide provides a comprehensive analysis of the ¹H NMR spectrum of diphenylpropylphosphine, offering insights into spectral interpretation, experimental best practices for this air-sensitive compound, and the underlying principles governing its spectral features.

Understanding the Molecular Landscape: Structural Features Influencing the ¹H NMR Spectrum

This compound [(CH₃CH₂CH₂)P(C₆H₅)₂] is a tertiary phosphine characterized by two phenyl rings and a propyl group attached to a central phosphorus atom. This arrangement gives rise to a distinct ¹H NMR spectrum, with signals corresponding to the aromatic protons of the phenyl groups and the aliphatic protons of the propyl chain. The interpretation of this spectrum hinges on understanding chemical shifts, spin-spin coupling between protons (H-H coupling), and, crucially, the coupling between protons and the phosphorus-31 nucleus (P-H coupling).

The phosphorus atom, with its lone pair of electrons and its influence on the electronic environment of neighboring protons, plays a pivotal role in shaping the spectrum. The proximity of the propyl group's methylene protons to the phosphorus atom, in particular, results in a characteristic splitting pattern that is a key signature of this molecule.

Deciphering the Signals: A Detailed Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like chloroform-d (CDCl₃), reveals distinct regions corresponding to the propyl and phenyl protons. Based on reported data, the following spectral assignments can be made.[1]

The Propyl Group Signature: A Cascade of Coupled Protons

The propyl chain gives rise to three distinct signals, each with a characteristic multiplicity due to coupling with adjacent protons and the phosphorus atom.

-

Methyl Protons (-CH₃): A triplet appearing at approximately 1.14 ppm . This signal is a triplet due to coupling with the two adjacent methylene protons of the -CH₂- group (n+1 rule, where n=2). The integration of this peak corresponds to three protons.

-